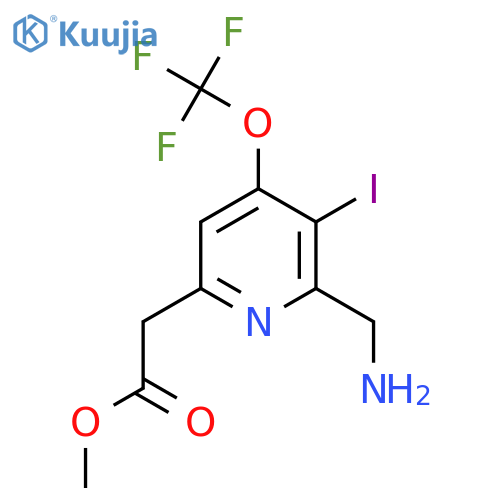

Cas no 1804838-37-6 (Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)

1804838-37-6 structure

商品名:Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate

CAS番号:1804838-37-6

MF:C10H10F3IN2O3

メガワット:390.097685337067

CID:4836801

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate

-

- インチ: 1S/C10H10F3IN2O3/c1-18-8(17)3-5-2-7(19-10(11,12)13)9(14)6(4-15)16-5/h2H,3-4,15H2,1H3

- InChIKey: FUGBXRWQIDFTQO-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(CC(=O)OC)=NC=1CN)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 317

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 74.4

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089945-1g |

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate |

1804838-37-6 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1804838-37-6 (Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量